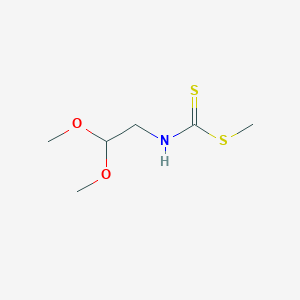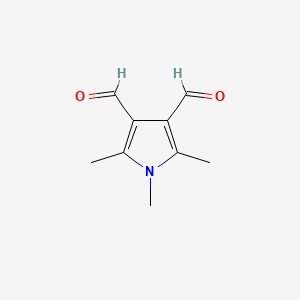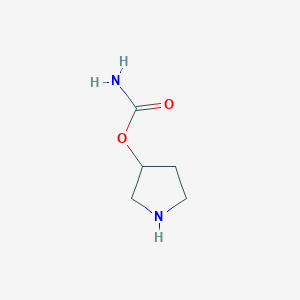
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Vue d'ensemble
Description
1,2,4,5-Cyclohexanetetracarboxylic dianhydride (HPMDA) has a cyclohexane centre with two carboxylic anhydrides substituents sitting opposite to each other . HPMDA reacts with amines for polyimides or alternatively with alcohols for polyesters .
Synthesis Analysis
Cis-1,2,3,4-cyclohexanetetracarboxylic dianhydride (cis-1,2,3,4-CHDA) was synthesized. It was found that under such conditions as heating or boiling in acetic anhydride, cis-1,2,3,4-CHDA could be converted to its trans-isomer .Chemical Reactions Analysis
HPMDA reacts with amines for polyimides or alternatively with alcohols for polyesters .Physical And Chemical Properties Analysis
The molecular weight of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride is 224.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The compound is solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis processes. It is utilized in the development and production of various chemical compounds due to its reactive anhydride groups which can be transformed into other functional groups through chemical reactions .
Pharmaceutical Intermediates
It also finds application as an intermediate in pharmaceuticals. The compound’s structure allows for the synthesis of complex drug molecules, aiding in the research and development of new medications .
Polyester Synthesis
The dianhydride can be hydrolyzed to yield four carboxylic acids, which can then react with alcohols to form polyesters. These polyesters can be designed for specific functionalities such as biodegradability, bioimaging, and photoactivity .
Polyimide Production
When reacted with amines, 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride can be used to synthesize polyimides. Polyimides are known for their thermal stability and are used in a variety of high-performance materials .
Epoxy Resin Curing Agents
This compound is used in the production of curing agents for epoxy resins. These agents help in controlling the curing process of epoxy resins which are widely used as adhesives and coatings due to their strong mechanical properties and resistance to environmental degradation .
Synthetic Resin Applications
It is also involved in the synthesis of various synthetic resins. The unique structure of this dianhydride allows for the creation of resins with specific properties tailored for different industrial applications .
Mécanisme D'action
Target of Action
The primary targets of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride are amines and alcohols . It reacts with these compounds to form polyimides and polyesters, respectively .
Mode of Action
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride interacts with its targets through a reaction process. It has a cyclohexane center with two carboxylic anhydrides substituents sitting opposite to each other . This structure allows it to react with amines to form polyimides or alternatively with alcohols to form polyesters .
Biochemical Pathways
The reaction of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride with amines or alcohols leads to the formation of polyimides or polyesters, respectively . These products are involved in various biochemical pathways. For instance, the polyimides derived from this compound exhibit high proton conductivity .
Pharmacokinetics
Its solubility in acetone suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride’s action are primarily seen in the formation of polyimides and polyesters . The polyimides derived from this compound exhibit high proton conductivity , making them useful in applications such as optical fiber claddings and substrates for microelectronics .
Safety and Hazards
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride is toxic if swallowed . It should be stored in a sealed container and kept in a cool, dry place . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Orientations Futures
The polyimides derived from 1,2,4,5-cyclohexanetetracarboxylic dianhydride exhibit high proton conductivity (0.2 ± 0.01 S/cm at 298 K and 95% related humidity). Like other polyimides, the polyimides have excellent chemical and thermal resistance and are used in optical fibre claddings and substrates for microelectronics .
Propriétés
IUPAC Name |
3a,4,4a,7a,8,8a-hexahydrofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPOXUWPWEILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC3C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560497 | |
| Record name | Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride | |
CAS RN |
2754-41-8 | |
| Record name | Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)






